4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a thiazolo-triazole core, a chlorophenyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include thionyl chloride, hydrazine, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride) .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
- 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate
Uniqueness
The uniqueness of 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14ClN3O4S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H14ClN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10+ |
InChI Key |
VDUHIFBZCREFEB-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Origin of Product |
United States |
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